molecular formula C12H20Cl2O4 B14544771 Dibutyl 2,3-dichlorobutanedioate CAS No. 62243-29-2

Dibutyl 2,3-dichlorobutanedioate

Cat. No.: B14544771
CAS No.: 62243-29-2
M. Wt: 299.19 g/mol
InChI Key: OJMZDKDDIWFLSB-UHFFFAOYSA-N
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Description

Dibutyl 2,3-dichlorobutanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of butanedioic acid, where two butyl groups are attached to the 2,3-dichlorobutanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,3-dichlorobutanedioic acid+butanolH2SO4dibutyl 2,3-dichlorobutanedioate+water\text{2,3-dichlorobutanedioic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2,3-dichlorobutanedioic acid+butanolH2​SO4​​dibutyl 2,3-dichlorobutanedioate+water

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous reactors, efficient separation techniques, and recycling of reactants to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,3-dichlorobutanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 2,3-dichlorobutanedioic acid and butanol.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia or thiols under appropriate conditions.

Major Products

    Hydrolysis: 2,3-dichlorobutanedioic acid and butanol.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutyl 2,3-dichlorobutanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in various materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of dibutyl 2,3-dichlorobutanedioate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with cellular membranes and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Another commonly used plasticizer with similar applications but different chemical structure.

    Diethyl 2,3-dichlorobutanedioate: Similar ester but with ethyl groups instead of butyl groups.

    Dimethyl 2,3-dichlorobutanedioate: Similar ester but with methyl groups instead of butyl groups.

Uniqueness

Dibutyl 2,3-dichlorobutanedioate is unique due to its specific ester structure and the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

62243-29-2

Molecular Formula

C12H20Cl2O4

Molecular Weight

299.19 g/mol

IUPAC Name

dibutyl 2,3-dichlorobutanedioate

InChI

InChI=1S/C12H20Cl2O4/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

OJMZDKDDIWFLSB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C(C(=O)OCCCC)Cl)Cl

Origin of Product

United States

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